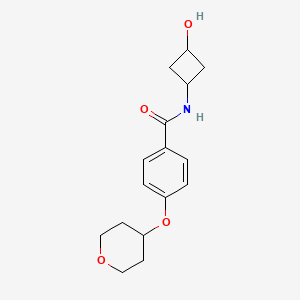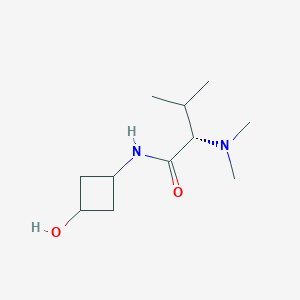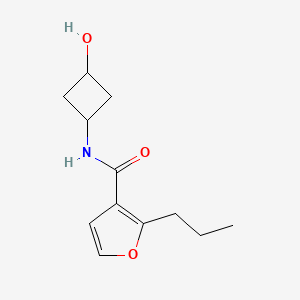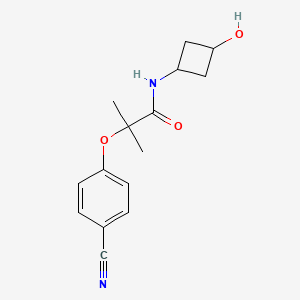![molecular formula C13H26N2O3 B7337884 (2S)-2-(dimethylamino)-1-[2-(1-hydroxyethyl)morpholin-4-yl]-3-methylbutan-1-one](/img/structure/B7337884.png)
(2S)-2-(dimethylamino)-1-[2-(1-hydroxyethyl)morpholin-4-yl]-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(dimethylamino)-1-[2-(1-hydroxyethyl)morpholin-4-yl]-3-methylbutan-1-one, also known as DMHM, is a chemical compound with potential applications in scientific research. It is a chiral molecule with a molecular weight of 268.4 g/mol and a molecular formula of C14H28N2O2. DMHM is a morpholine derivative and is structurally related to other compounds such as ketamine and phencyclidine.
作用機序
The mechanism of action of (2S)-2-(dimethylamino)-1-[2-(1-hydroxyethyl)morpholin-4-yl]-3-methylbutan-1-one involves its binding to the NMDA receptor at a different site than the endogenous ligand glutamate. This results in the inhibition of the receptor's activity, leading to a decrease in the influx of calcium ions into the neuron. This, in turn, reduces the excitability of the neuron and can have neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It can reduce the release of glutamate, increase the levels of brain-derived neurotrophic factor (BDNF), and modulate the activity of other neurotransmitter systems such as dopamine and serotonin. These effects can have implications for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
実験室実験の利点と制限
(2S)-2-(dimethylamino)-1-[2-(1-hydroxyethyl)morpholin-4-yl]-3-methylbutan-1-one has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, which means it can be used to study the role of these receptors in various physiological and pathological processes. It is also relatively easy to synthesize and has a long half-life, which allows for sustained effects in animal models. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several potential future directions for research on (2S)-2-(dimethylamino)-1-[2-(1-hydroxyethyl)morpholin-4-yl]-3-methylbutan-1-one. One area of interest is its potential use in the treatment of neurological and psychiatric disorders, particularly those involving NMDA receptor dysfunction. Another area of interest is its potential use as a research tool to study the role of NMDA receptors in various physiological processes, including learning and memory. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to investigate its potential side effects and toxicity.
合成法
(2S)-2-(dimethylamino)-1-[2-(1-hydroxyethyl)morpholin-4-yl]-3-methylbutan-1-one can be synthesized through a multi-step process involving the reaction of morpholine with 2-chloroacetyl chloride, followed by the reaction with 2-amino-2-methyl-1-propanol and dimethylamine. The final product is obtained through purification and crystallization.
科学的研究の応用
(2S)-2-(dimethylamino)-1-[2-(1-hydroxyethyl)morpholin-4-yl]-3-methylbutan-1-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it can block the activity of these receptors in the brain. NMDA receptors are involved in various physiological processes, including learning and memory, and are also implicated in the pathophysiology of several neurological and psychiatric disorders.
特性
IUPAC Name |
(2S)-2-(dimethylamino)-1-[2-(1-hydroxyethyl)morpholin-4-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-9(2)12(14(4)5)13(17)15-6-7-18-11(8-15)10(3)16/h9-12,16H,6-8H2,1-5H3/t10?,11?,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLLKDYIKOTYAS-MCIGGMRASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCOC(C1)C(C)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCOC(C1)C(C)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1S)-2,2-dimethylcyclopropyl]-3-fluoro-4-methylbenzamide](/img/structure/B7337840.png)
![N-[(1S)-2,2-dimethylcyclopropyl]-4-methylsulfonylbenzamide](/img/structure/B7337841.png)
![2-fluoro-N-[(2S)-1-[2-(fluoromethyl)morpholin-4-yl]-1-oxopropan-2-yl]benzenesulfonamide](/img/structure/B7337847.png)
![1-(3-chlorophenyl)-N-[(1S)-2,2-dimethylcyclopropyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B7337853.png)
![(3R,4S)-1-[2-(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)acetyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7337855.png)
![3-chloro-2-methyl-N-[[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]benzamide](/img/structure/B7337857.png)
![[(3R,5S)-3-hydroxy-5-methylpiperidin-1-yl]-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone](/img/structure/B7337875.png)
![Methyl 3-[(3-methyloxetane-3-carbonyl)amino]cyclobutane-1-carboxylate](/img/structure/B7337876.png)
![N-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7337885.png)
![methyl (1R,3S)-3-[(1,4-dimethylcyclohexyl)carbamoyl]cyclopentane-1-carboxylate](/img/structure/B7337900.png)
